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Compound of Interest

Compound Name: GLP-1R agonist 18

Cat. No.: B12383953

Introduction

GZR18, also known as Bofanglutide, is an investigational long-acting analogue of glucagon-like
peptide-1 (GLP-1) developed by Gan & Lee Pharmaceuticals.[1][2] As a GLP-1 receptor
agonist, GZR18 is being evaluated for the treatment of type 2 diabetes mellitus (T2DM) and for
weight management in individuals with obesity or who are overweight.[3][4] Preclinical and
clinical studies have demonstrated its potential to improve glycemic control, reduce body
weight, and positively impact cardiometabolic risk factors.[5] This document provides a detailed
technical guide on the physicochemical properties, mechanism of action, and experimental
protocols related to GZR18.

Physicochemical and Pharmacodynamic Properties

GZR18 is a peptide-based therapeutic designed for extended duration of action. Its properties
have been characterized through various in vitro and in vivo studies.
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Property Value Species/System Citation

Glucagon-like peptide-
Mechanism of Action 1 receptor (GLP-1R) N/A

agonist
Human GLP-1
EC50 0.677 nM receptor-expressing
cell lines
Modality Peptide / Protein N/A

In H20O: 9.09 mg/mL
(2.19 mM) with
sonication and pH
Solubility adjustmentto 2with1  N/A
M HCI. In DMSO: <1
mg/mL (insoluble or

slightly soluble)

Similar binding affinity
for Human Serum
Albumin (HSA) and
Binding Affinity GLP-1 receptor Human
compared to
semaglutide and

liraglutide.

Pharmacokinetic Properties

Pharmacokinetic profiles for GZR18 have been established in animal models and human
clinical trials, supporting its development as a long-acting therapeutic.
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Species/Syste Route of L
Parameter Value o . Citation
m Administration
Terminal Half-life Cynomolgus Intravenous/Sub
61.3 hours
(T1/2) monkeys cutaneous
Terminal Half-life  Approximately 7 Healthy human
) Subcutaneous
(T1/2) days subjects
Maximal
) Cynomolgus Intravenous/Sub
Concentration 527 nmol L-1
monkeys cutaneous
(Cmax)
Time to Cmax Cynomolgus Intravenous/Sub
14 hours
(Tmax) monkeys cutaneous
i Healthy
Time to Cmax 72 to 96 hours )
_ American Subcutaneous
(Tmax) (median) )
subjects
Time to Cmax 60 to 72 hours Healthy Chinese
Subcutaneous

(Tmax)

(mean)

subjects

Mechanism of Action and Signaling Pathway

As a GLP-1 receptor agonist, GZR18 mimics the action of the endogenous incretin hormone

GLP-1. Upon binding to the GLP-1 receptor, primarily located on pancreatic B-cells, GZR18

initiates a signaling cascade that results in glucose-dependent insulin secretion. This glucose-

dependent mechanism lowers the risk of hypoglycemia compared to other insulinotropic

agents. The activation of the GLP-1 receptor also leads to other beneficial metabolic effects,

including the suppression of glucagon secretion, delayed gastric emptying, and promotion of

satiety, which contributes to weight loss.
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GZR18 activates the GLP-1R pathway in pancreatic 3-cells.
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Experimental Protocols

The physicochemical and biological properties of GZR18 have been determined through a
series of standardized in vitro and in vivo experiments.

In Vitro Receptor Activation Assay

e Objective: To determine the potency of GZR18 in activating the human GLP-1 receptor.
o Methodology:

o A cell line engineered to express the human GLP-1 receptor was used.

o Cells were incubated with varying concentrations of GZR18.

o Receptor activation was measured, likely by quantifying the downstream production of
cyclic AMP (CAMP).

o The concentration of GZR18 that elicits 50% of the maximal response (EC50) was
calculated from the resulting dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

e Objective: To assess the effect of GZR18 on insulin secretion from pancreatic islets in a
glucose-dependent manner.

e Methodology:
o Pancreatic islets were isolated from mice.

o The islets were perifused with solutions containing low and high glucose concentrations in
the presence of varying doses of GZR18 (e.g., 30-90 nM).

o The amount of insulin secreted into the perifusate was measured at different time points,
often using an ELISA kit.

o Dynamic insulin secretion was also visualized in real-time using fluorescence imaging with
probes like PKZnR-5.
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Pharmacokinetic Profiling in Animal Models

o Objective: To determine the pharmacokinetic profile (T1/2, Cmax, Tmax) of GZR18.

o Methodology:

o Asingle dose of GZR18 (e.g., 60 pg/kg) was administered to cynomolgus monkeys via

intravenous (1V) or subcutaneous (SC) routes.

o Blood samples were collected at predetermined time points after dosing.

o The concentration of GZR18 in the plasma was quantified using a validated analytical

method, such as liquid chromatography-mass spectrometry (LC-MS).

o Pharmacokinetic parameters were calculated from the plasma concentration-time data.
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Workflow for pharmacokinetic profiling of GZR18 in animal models.

Clinical Development and Formulations

GZR18 is under investigation in both injectable and oral formulations. The injectable version,

administered subcutaneously, is being studied for once-weekly, bi-weekly, and once-monthly

dosing regimens for weight management and T2DM. The oral tablet formulation is an

innovative approach designed to improve patient compliance. It utilizes an absorption

enhancer, N-[8-(2-hydroxybenzoyl)amino] caprylate (SNAC), to protect the peptide from

degradation by pepsin in the stomach and facilitate its absorption, thereby enhancing

bioavailability. Phase 1, 2, and 3 clinical trials are actively evaluating the safety, tolerability,

pharmacokinetics, and efficacy of GZR18.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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